molecular formula C9H8N4O B13624621 1-(3-(1h-Tetrazol-5-yl)phenyl)ethan-1-one

1-(3-(1h-Tetrazol-5-yl)phenyl)ethan-1-one

Katalognummer: B13624621
Molekulargewicht: 188.19 g/mol
InChI-Schlüssel: PQYFFDSITYFQRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one typically involves the formation of the tetrazole ring followed by its attachment to the phenyl ethanone moiety. One common method involves the use of sodium azide and triethyl orthoformate to form the tetrazole ring, which is then coupled with the phenyl ethanone . The reaction conditions often require a solvent such as methanol and may be carried out at room temperature .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs multicomponent reactions (MCRs) due to their efficiency and atom economy. The Ugi-azide reaction is a notable example, where an isocyanide, an aldehyde, an amine, and sodium azide react in a one-pot process to form the desired tetrazole derivative .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the tetrazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated tetrazole compounds .

Wissenschaftliche Forschungsanwendungen

1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids. This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, contributing to its antimicrobial, anti-inflammatory, and other biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is unique due to its specific structure, which combines the tetrazole ring with a phenyl ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C9H8N4O

Molekulargewicht

188.19 g/mol

IUPAC-Name

1-[3-(2H-tetrazol-5-yl)phenyl]ethanone

InChI

InChI=1S/C9H8N4O/c1-6(14)7-3-2-4-8(5-7)9-10-12-13-11-9/h2-5H,1H3,(H,10,11,12,13)

InChI-Schlüssel

PQYFFDSITYFQRA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)C2=NNN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.